molecular formula C13H15N3OS B5554550 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide

Cat. No. B5554550
M. Wt: 261.34 g/mol
InChI Key: QBOHJXLPEMNNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide is a chemical compound that has been of significant interest in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthesis and Antitumor Evaluation

A novel synthesis involving 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to the creation of polyfunctionally substituted heterocyclic compounds featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds, evaluated for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), exhibited significant inhibitory effects, highlighting their potential in cancer treatment (Shams et al., 2010).

Antimicrobial Activity

Further research into the synthetic capabilities of cyanoacetamide derivatives has revealed their effectiveness in producing compounds with notable antimicrobial properties. For instance, the synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antibacterial and antifungal activities, comparable to those of standard drugs like streptomycin and fusidic acid. This showcases the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Assessment

The versatility of cyanoacetamide derivatives extends to the field of agriculture, where they serve as precursors for the synthesis of heterocycles with insecticidal properties. One study synthesized innovative heterocycles incorporating a thiadiazole moiety, which were then assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the development of new insecticides that can help in crop protection (Fadda et al., 2017).

Heterocyclic Dye Synthesis

Cyanoacetamide derivatives have also been explored for their application in dye synthesis, specifically in creating novel antimicrobial acyclic and heterocyclic dyes. These dyes, synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exhibited significant antimicrobial activity against tested organisms, suggesting their utility in dyeing and textile finishing processes with added antimicrobial properties (Shams et al., 2011).

properties

IUPAC Name

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-7-10-6-9-4-2-1-3-5-11(9)16-13(10)18-8-12(15)17/h6H,1-5,8H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOHJXLPEMNNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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